molecular formula C29H36N2O6 B12028637 3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12028637
M. Wt: 508.6 g/mol
InChI Key: AQHSUFQXOUMYOH-IMVLJIQESA-N
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Description

3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, benzoyl, and morpholinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to form alcohols.

    Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the benzoyl group may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl and benzoyl groups.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups may participate in hydrogen bonding, hydrophobic interactions, or covalent bonding with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with varying substituents on the pyrrole ring. Examples include:

  • 3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-ethoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H36N2O6

Molecular Weight

508.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O6/c1-19(2)18-37-23-9-10-24(20(3)17-23)27(33)25-26(21-5-7-22(32)8-6-21)31(29(35)28(25)34)12-4-11-30-13-15-36-16-14-30/h5-10,17,19,26,32-33H,4,11-16,18H2,1-3H3/b27-25+

InChI Key

AQHSUFQXOUMYOH-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)O)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)O)O

Origin of Product

United States

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